molecular formula C13H13N3O3S B5699709 2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide

2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B5699709
M. Wt: 291.33 g/mol
InChI Key: WTKCKOMVGGJHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as MNTB and is used in various biochemical and physiological experiments.

Mechanism of Action

MNTB works by binding to the active site of HDACs, which prevents them from removing acetyl groups from histones. This results in an increase in histone acetylation, which can lead to changes in gene expression. MNTB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MNTB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. MNTB has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNTB in lab experiments is its ability to selectively inhibit HDAC activity. This allows researchers to study the role of HDACs in various biological processes. However, MNTB is not without its limitations. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, MNTB can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of MNTB in scientific research. One area of interest is the role of HDACs in aging and age-related diseases. MNTB may be useful in studying the effects of HDAC inhibition on aging and age-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective HDAC inhibitors that do not have off-target effects. This could lead to the development of more effective treatments for cancer and other diseases.
Conclusion:
In conclusion, 2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide (MNTB) is a chemical compound that has gained significant attention in the field of scientific research. It is widely used to study the role of HDACs in various biological processes and has been shown to have a variety of biochemical and physiological effects. While MNTB has its advantages, it is not without its limitations. However, there are several future directions for the use of MNTB in scientific research, which could lead to the development of more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of MNTB involves the reaction between 2-methylpropanoyl chloride and 4-(3-nitrophenyl)-1,3-thiazol-2-amine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.

Scientific Research Applications

MNTB is widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. MNTB has also been used to study the role of HDACs in cancer and other diseases.

properties

IUPAC Name

2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8(2)12(17)15-13-14-11(7-20-13)9-4-3-5-10(6-9)16(18)19/h3-8H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKCKOMVGGJHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-nitrophenyl)thiazol-2-yl)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.